
Synthesis and Structural Characterization of
(+/-)-Acetylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
(+/-)-ACETYLCARNITINE

CHLORIDE

CAS No.: 1219093-38-5

Cat. No.: B7805353 Get Quote

Executive Summary
Acetylcarnitine Chloride (ALCAR) is an acetylated derivative of L-carnitine, serving as a critical

mitochondrial metabolite that facilitates the transport of fatty acids for

-oxidation. While the L-enantiomer is the biologically active form, the synthesis and
characterization of the racemic mixture ((+/-)-Acetylcarnitine Chloride) is a fundamental
protocol in organic chemistry and pharmaceutical reference standard preparation.

This guide details the chemical synthesis of racemic acetylcarnitine chloride via the acetylation

of DL-carnitine hydrochloride. It provides a robust experimental workflow, mechanistic insights,

and a comprehensive structural characterization profile (NMR, IR, MS) to ensure high-purity

isolation.
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Property Data

IUPAC Name
(3-Carboxy-2-hydroxypropyl)trimethylammonium

chloride acetate

Common Name
(+/-)-Acetylcarnitine Chloride; Acetyl-DL-

carnitine HCl

CAS Number 2504-11-2

Molecular Formula

Molecular Weight 239.70 g/mol

Appearance White crystalline powder

Melting Point 145 °C (decomposition)

Solubility
Highly soluble in water (>80 mg/mL), soluble in

ethanol; insoluble in acetone/ether.

Synthesis Strategy
The synthesis of (+/-)-acetylcarnitine chloride is most efficiently achieved through the O-

acetylation of DL-carnitine hydrochloride. This semi-synthetic approach is preferred over de

novo total synthesis (from epichlorohydrin) for laboratory-scale preparation due to the

availability of the carnitine precursor.

Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary hydroxyl group of carnitine on

the carbonyl carbon of the acetylating agent (Acetyl Chloride or Acetic Anhydride). Acid

catalysis is often employed to activate the acylating agent and prevent the formation of the

elimination byproduct, croton betaine.

Synthesis Workflow Diagram
The following diagram illustrates the reaction pathway and the critical impurity control points.
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Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.
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Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.[1]

[2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol
Objective: Synthesis of 10 g of (+/-)-Acetylcarnitine Chloride. Precaution: Acetyl chloride is

corrosive and moisture-sensitive. Perform all steps in a fume hood.

Materials
Precursor: DL-Carnitine Hydrochloride (10.0 g, ~50.6 mmol)

Reagent: Acetyl Chloride (15 mL, excess) or Acetic Anhydride/HCl

Solvent: Glacial Acetic Acid (30 mL)

Precipitation Solvent: Ethyl Acetate or Acetone (Dry)

Step-by-Step Procedure
Solubilization:

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser

(with drying tube), dissolve 10.0 g of DL-Carnitine Hydrochloride in 30 mL of glacial acetic

acid.

Note: Gentle heating (40–50 °C) may be required to fully dissolve the zwitterionic

precursor.
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Acylation:

Cool the solution to 20 °C.

Add Acetyl Chloride (15 mL) dropwise over 20 minutes.

Mechanistic Insight: The exothermic reaction generates HCl gas in situ, which maintains

the acidic environment necessary to suppress the elimination of water (which would form

croton betaine).

Heat the mixture to 50 °C and stir for 4 hours. Do not exceed 60 °C to minimize elimination

byproducts.

Isolation:

Cool the reaction mixture to room temperature.

Add the mixture dropwise into 200 mL of cold, anhydrous Ethyl Acetate or Acetone under

vigorous stirring. The product will precipitate as a white hygroscopic solid.

Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add

a seed crystal of acetylcarnitine.

Purification:

Filter the precipitate under vacuum (N2 atmosphere preferred due to hygroscopicity).

Wash the filter cake with 2 x 20 mL cold acetone.

Dry the solid in a vacuum desiccator over

for 12 hours.

Yield Calculation:

Expected Yield: ~11.0 g (90%).

Structural Characterization
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Verification of the structure relies on confirming the presence of the acetyl ester and the

integrity of the quaternary ammonium backbone.

Nuclear Magnetic Resonance (NMR)
The racemate shows a single set of signals in achiral solvents (e.g.,

). NMR (500 MHz,

):
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

5.65 Multiplet (m) 1H CH-O-CO

Methine proton

deshielded by

the ester oxygen.

3.85
Doublet of

doublets (dd)
1H N-CHH

Diastereotopic

proton adjacent

to quaternary

nitrogen.

3.65
Doublet of

doublets (dd)
1H N-CHH

Diastereotopic

proton adjacent

to quaternary

nitrogen.

3.20 Singlet (s) 9H N-

Characteristic

strong singlet of

the

trimethylammoni

um group.

2.75 Multiplet (m) 2H -COOH

Methylene

protons alpha to

the carboxylic

acid.

2.15 Singlet (s) 3H CO-

Acetyl methyl

group (Key

indicator of

successful

acetylation).

NMR (125 MHz,

):
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Carbonyls: ~173 ppm (Ester

), ~170 ppm (Acid

).

Methine: ~66 ppm (CH-O).

Ammonium Methyls: ~54 ppm (

).

Backbone: ~63 ppm (

), ~36 ppm (

).[12]

Acetyl Methyl: ~21 ppm (

).

Infrared Spectroscopy (FT-IR)
The spectrum confirms the esterification of the hydroxyl group.

1740–1745 cm

: Strong C=O stretch (Ester). This band is absent in the starting material (carnitine).

1710–1720 cm

: C=O stretch (Carboxylic Acid).

2900–3000 cm

: C-H stretches (Alkyl).

~1230 cm

: C-O-C stretch (Acetate).
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Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).

Molecular Ion (

): m/z 204.1 (Corresponding to the Acetylcarnitine cation

).

Fragmentation: Loss of trimethylamine (59 Da) or acetic acid (60 Da) may be observed in

MS/MS.

Quality Control & Impurity Profiling
Common Impurities

Free Carnitine: Result of incomplete reaction or hydrolysis. Detected by HPLC or NMR

(absence of 2.15 ppm singlet).

Croton Betaine (Impurity A): Result of elimination.

Detection: alkene protons in NMR (~6.0–7.0 ppm).[13]

Acetic Acid: Residual solvent.[13][14]

HPLC Method (USP/EP Adapted)
Column: Strong Cation Exchange (SCX) or Amino-bonded silica.

Mobile Phase: Buffer (

) / Acetonitrile (60:40).

Detection: UV at 205 nm or Refractive Index (RI).

Retention: Acetylcarnitine elutes before carnitine on reversed-phase systems due to

increased lipophilicity, but order varies on SCX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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